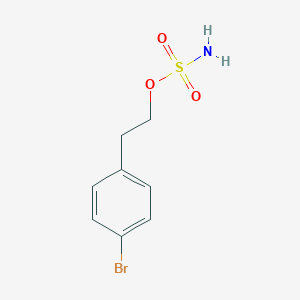

2-(4-Bromophenyl)ethyl sulfamate

描述

BenchChem offers high-quality 2-(4-Bromophenyl)ethyl sulfamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromophenyl)ethyl sulfamate including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-(4-bromophenyl)ethyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3S/c9-8-3-1-7(2-4-8)5-6-13-14(10,11)12/h1-4H,5-6H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGHULXYXZEDSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCOS(=O)(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560356 | |

| Record name | 2-(4-Bromophenyl)ethyl sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120506-64-1 | |

| Record name | 2-(4-Bromophenyl)ethyl sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-(4-Bromophenyl)ethyl sulfamate mechanism of action in vitro

An In-depth Technical Guide on the In Vitro Mechanism of Action of 2-(4-Bromophenyl)ethyl Sulfamate and Related Aryl Sulfamate-Based Steroid Sulfatase Inhibitors

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of targeted therapies for hormone-dependent cancers, the inhibition of steroid sulfatase (STS) has emerged as a pivotal strategy. This enzyme plays a crucial role in the biosynthesis of active estrogens and androgens, which can fuel the proliferation of cancer cells in tissues such as the breast, endometrium, and prostate. 2-(4-Bromophenyl)ethyl sulfamate belongs to the class of non-steroidal aryl sulfamate inhibitors, which are designed to block the activity of STS, thereby reducing the intratumoral production of hormones that drive cancer growth. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this class of compounds, detailing the underlying biochemistry, experimental validation, and key cellular effects.

The Central Role of Steroid Sulfatase (STS) in Hormone Synthesis

Steroid sulfatase is a membrane-bound enzyme primarily localized in the endoplasmic reticulum. Its main function is to catalyze the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. These active steroids can then be further converted into potent estrogens (like estradiol) and androgens that stimulate the growth of hormone-dependent cancers. The expression of STS has been detected in a high percentage of breast tumors, making it an attractive therapeutic target.

Signaling Pathway: Steroid Hormone Biosynthesis

The following diagram illustrates the critical position of STS in the steroidogenic pathway.

Caption: Steroid sulfatase (STS) in the hormone synthesis pathway.

Mechanism of Action: Irreversible Inhibition

Aryl sulfamate-based inhibitors, including the structural class of 2-(4-Bromophenyl)ethyl sulfamate, are known to act as mechanism-based, irreversible inhibitors of STS. This mode of action is characterized by a time-dependent and concentration-dependent inactivation of the enzyme. The sulfamate moiety is key to this inhibitory activity. It is believed that the inhibitor mimics the natural substrate and binds to the active site of STS. The enzyme then initiates its catalytic action on the sulfamate group, which leads to the formation of a reactive intermediate that covalently binds to and inactivates the enzyme.

In Vitro Evaluation of STS Inhibitory Activity

The potency and mechanism of STS inhibitors are characterized through a series of in vitro assays. These can be broadly categorized into cell-free and cell-based assays.

Cell-Free STS Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the STS enzyme, typically using a purified or partially purified enzyme preparation from sources like human placenta or transfected cell lines.

Experimental Protocol: Cell-Free STS Inhibition Assay

-

Enzyme Preparation: A microsomal fraction containing STS is prepared from a suitable source, such as human placenta or JEG-3 choriocarcinoma cells.

-

Inhibitor Incubation: The enzyme preparation is pre-incubated with varying concentrations of the test compound (e.g., 2-(4-Bromophenyl)ethyl sulfamate) for a defined period at 37°C to allow for inhibitor binding.

-

Substrate Addition: The enzymatic reaction is initiated by adding a radiolabeled substrate, commonly [³H]-Estrone-3-sulfate.

-

Reaction Incubation: The reaction mixture is incubated for a specific time at 37°C.

-

Product Extraction: The reaction is stopped, and the radiolabeled product (e.g., [³H]-Estrone) is extracted using an organic solvent.

-

Quantification: The amount of radioactivity in the extracted product is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

Whole-Cell STS Inhibition Assay

This assay assesses the ability of the inhibitor to penetrate the cell membrane and inhibit STS activity within intact cells. This provides a more physiologically relevant measure of the compound's potential efficacy.

Experimental Protocol: Whole-Cell STS Inhibition Assay

-

Cell Culture: Hormone-dependent cancer cell lines with endogenous STS activity, such as MCF-7 (breast cancer) or JEG-3 (choriocarcinoma), are cultured in appropriate media.

-

Inhibitor Treatment: The cells are treated with a range of concentrations of the test compound.

-

Substrate Addition: A radiolabeled substrate is added to the cell culture medium.

-

Incubation: The cells are incubated for a period to allow for substrate uptake and metabolism.

-

Product Extraction and Quantification: The cells are lysed, and the radiolabeled product is extracted and quantified as described in the cell-free assay.

-

Data Analysis: The IC50 value is calculated to determine the potency of the inhibitor in a cellular context.

Quantitative Data Summary

The inhibitory activity of various aryl sulfamate STS inhibitors has been reported in the literature. The following table summarizes representative IC50 values for related compounds, providing a benchmark for the expected potency of this class of inhibitors.

| Assay Type | Cell Line/Enzyme Source | Compound Class | Representative IC50 Value | Reference |

| STS Inhibition (Cell Lysate) | JEG-3 | Steroid sulfatase-IN-2 | 109.5 nM | |

| STS Inhibition (Whole Cell) | JEG-3 | Steroid sulfatase-IN-2 | Not specified in snippet | |

| STS Inhibition (Placental Microsomes) | Human Placenta | 4-Nitro-EMATE | 0.8 nM | |

| STS Inhibition (Whole Cell) | MCF-7 | 4-Nitro-EMATE | 0.01 nM | |

| STS Inhibition (Purified Enzyme) | Purified STS | N-benzoyl derivative | 180 nM | |

| STS Inhibition (Whole Cell) | JEG-3 | Sulfamate derivative 29 | 421 nM |

Cellular Consequences of STS Inhibition

The inhibition of STS by compounds like 2-(4-Bromophenyl)ethyl sulfamate is expected to have significant downstream effects on hormone-dependent cancer cells.

Inhibition of Cell Proliferation

A primary consequence of blocking STS activity is the reduction of estrogen and androgen levels, which in turn should inhibit the proliferation of hormone-dependent cancer cells. This can be assessed using cell viability assays.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Hormone-dependent cancer cells (e.g., T-47D) are seeded in 96-well plates.

-

Inhibitor Treatment: Cells are treated with various concentrations of the STS inhibitor in the presence of a steroid sulfate precursor (e.g., E1S).

-

Incubation: The cells are incubated for a period sufficient to observe effects on proliferation (e.g., 7 days).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by viable cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.

-

Data Analysis: The effect of the inhibitor on cell proliferation is quantified, and dose-response curves are generated.

Induction of Apoptosis

By depriving cancer cells of essential growth-promoting hormones, STS inhibitors can induce programmed cell death, or apoptosis.

Experimental Workflow: Apoptosis Assessment

Caption: Experimental workflow for assessing apoptosis induction.

Conclusion

2-(4-Bromophenyl)ethyl sulfamate, as a representative of the aryl sulfamate class of compounds, is designed to act as a potent and irreversible inhibitor of steroid sulfatase. Its in vitro mechanism of action is centered on the covalent modification of the STS active site, leading to a reduction in the synthesis of active steroid hormones. This, in turn, is expected to inhibit the proliferation of hormone-dependent cancer cells and potentially induce apoptosis. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of this and related STS inhibitors, which hold significant promise as targeted therapeutic agents.

References

- Benchchem. In Vitro Inhibitory Activity of Steroid Sulfatase-IN-2: A Technical Guide. Benchchem.

- Shields-Botella, J., Bonnet, P., Duc, I., Duranti, E., Meschi, S., Cardinali, S., ... & Delansorne, R. (2003). In vitro and in vivo models for the evaluation of new inhibitors of human steroid sulfatase, devoid of residual estrogenic activity. The Journal of Steroid Biochemistry and Molecular Biology, 84(2-3), 299-308.

- Woo, L. W., Ganeshapillai, D., Chander, S. K., Purohit, A., Reed, M. J., & Potter, B. V. (2011).

- Purohit, A., & Reed, M. J. (2005). Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Endocrine Reviews, 26(3), 365-399.

- Hartmann, R. W., & Husen, B. (2017). First Dual Inhibitors of Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Designed Multiple Ligands as Novel Potential Therapeutics for Estrogen-Dependent Diseases. Journal of Medicinal Chemistry, 60(8), 3461-3479.

- Daśko, M., & Rak, J. (2020). Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade. Postępy Higieny i Medycyny Doświadczalnej, 74, 1167-1184.

- MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)

- Jalil, S., Ullah, S., Zaraei, S. O., Sbenati, R. M., Shahin, A. I., AlKubaisi, B. O., ... & El-Gamal, M. I. (2023). Synthesis and biological evaluation of sulfamate derivatives as inhibitors of carbonic anhydrases II and IX. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200234.

- MDPI. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. MDPI.

- Foster, P. A. (2021). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. International Journal of Molecular Sciences, 22(9), 4983.

- Chimento, A., De Luca, A., Capparelli, C., Mele, M. C., Marrelli, M., Conforti, F., ... & Pezzi, V. (2020). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. Cancers, 12(1), 169.

- Daśko, M., & Rak, J. (2020). Recent progress in the development of steroid sulfatase inhibitors – examples of the novel and most promising compounds from the last decade. Postępy Higieny i Medycyny Doświadczalnej, 74, 1167-1184.

- ResearchGate. Steroid sulfamate based inhibitors of STS (compounds 11-14).

- Ye, D., Jiang, X., & Wang, R. (2015). Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors. Bioorganic & Medicinal Chemistry, 23(18), 6173-6184.

- Zheng, H., Zeng, W., & Liu, J. (2025). Ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy) butanoate exerts anti-inflammatory effects on RAW 264.7 cells and zebrafish through the activation of ɑ7nAchR. European Journal of Pharmacology, 989, 177463.

- ACS Publications. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry.

- Wu, L., et al. (2022). Mechanism-based heparanase inhibitors reduce cancer metastasis in vivo. Proceedings of the National Academy of Sciences, 119(31), e2202654119.

- Google Scholar. Yoshimasa Nakamura. Google Scholar.

- Elsherbeny, M. H., Ammar, U. M., Abdellattif, M. H., Abourehab, M. A. S., Abdeen, A., Ibrahim, S. F., ... & Elkamhawy, A. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora

2-(4-Bromophenyl)ethyl Sulfamate: A Comprehensive Guide to Structure-Activity and Structure-Reactivity Relationships (SAR/SRR)

Executive Summary

In modern molecular design, certain chemical motifs serve a dual purpose: they act as potent pharmacophores in biological systems and as privileged substrates in synthetic methodology. 2-(4-Bromophenyl)ethyl sulfamate (CAS: 120506-64-1) is a prime example of such a bipartite molecule.

Biologically, arylethyl sulfamates are foundational to the development of irreversible Steroid Sulfatase (STS) inhibitors and reversible Carbonic Anhydrase (CA) inhibitors[1]. Synthetically, this compound is a highly characterized nitrene precursor, utilized extensively to map the boundaries of transition-metal-catalyzed C–H amidation[2]. This whitepaper synthesizes both the Structure-Activity Relationship (SAR) governing its target-directed enzyme inhibition and the Structure-Reactivity Relationship (SRR) dictating its behavior in late-stage C–H functionalization.

Physicochemical Profiling & Molecular Architecture

The baseline physical properties of 2-(4-bromophenyl)ethyl sulfamate heavily influence both its pharmacokinetic distribution and its synthetic handling[3]. The para-bromo substitution provides a critical balance of lipophilicity and polarizability.

Table 1: Quantitative Physicochemical Data

| Parameter | Value | Causality / Significance |

| IUPAC Name | 2-(4-bromophenyl)ethyl sulfamate | Standardized nomenclature. |

| CAS Number | 120506-64-1 | Unique identifier for procurement and safety[3]. |

| Molecular Weight | 280.14 g/mol | Well within Lipinski’s Rule of 5 for drug-like space. |

| LogP (Predicted) | ~2.99 | Optimal lipophilicity for membrane permeability and hydrophobic pocket binding. |

| tPSA | 77.77 Ų | Dictated by the sulfamate (-OSO₂NH₂) moiety; ensures target coordination. |

| Density | 1.7 ± 0.1 g/cm³ | High density driven by the heavy bromine atom[3]. |

Pharmacological SAR: Target-Directed Enzyme Inhibition

The sulfamate moiety is a bioisostere of the sulfonamide group but possesses distinct electronic and hydrolytic properties. In the context of 2-(4-bromophenyl)ethyl sulfamate, the SAR is driven by three distinct regional modules.

Steroid Sulfatase (STS) & Carbonic Anhydrase (CA) Mechanisms

-

STS Inhibition: The sulfamate group acts as an active-site directed, irreversible inhibitor. The enzyme erroneously attempts to cleave the S-O bond, resulting in the permanent transfer of the sulfamoyl group (-SO₂NH₂) to the catalytic formylglycine (FGly) residue.

-

CA Inhibition: The primary nitrogen of the sulfamate coordinates directly to the active-site Zinc(II) ion, displacing the catalytic water molecule and acting as a potent competitive inhibitor.

The Role of the 4-Bromo Phenethyl Scaffold

The inclusion of the 4-bromo substituent on the phenethyl linker is not arbitrary.

-

Halogen Bonding (σ-Hole Interactions): The electron-deficient cap (σ-hole) of the bromine atom forms highly specific, directional non-covalent bonds with the backbone carbonyl oxygens of the enzyme's hydrophobic pocket.

-

Steric Bulk & Lipophilicity: The bromine atom increases the LogP to ~2.99, driving the molecule deep into the lipophilic sub-pockets of tumor-associated CA isoforms (e.g., CA IX), significantly lowering the dissociation constant ( Kd ).

Caption: Bipartite Pharmacophore Model mapping the structural modules of 2-(4-bromophenyl)ethyl sulfamate.

Chemical Structure-Reactivity Relationship (SRR): C–H Amidation

Beyond biology, 2-(4-bromophenyl)ethyl sulfamate is a cornerstone substrate in transition-metal-catalyzed nitrene transfer methodologies. Recent breakthroughs in 2026 by Schomaker and colleagues have utilized such benzylic systems to map the boundaries of silver-catalyzed intermolecular C–H amidation[2].

Electronic Deactivation via the 4-Bromo Group

In C–H amidation, the sulfamate is oxidized (typically by PhI(OAc)₂) to form a highly reactive metallanitrene intermediate. The nitrene then inserts into a C–H bond via a concerted, asynchronous transition state. The 4-bromo group exerts a strong electron-withdrawing inductive effect (-I). This decreases the hydridic character of the benzylic C–H bonds, slightly raising the activation barrier for electrophilic nitrene insertion compared to electron-rich analogs. This precise electronic tuning allows methodologists to probe the electrophilicity and chemoselectivity of novel dimeric and trimeric silver catalysts[4].

Solvent and Ligand Causality in Catalysis

Mechanistic studies reveal that the choice of solvent fundamentally alters the catalyst's resting state. Using acetonitrile (MeCN) promotes high yields but compromises stereoselectivity by forming a monoligated metal species[5]. Conversely, using dichloromethane (DCM) preserves the critical bis-ligated or multimeric state of the AgNTf₂/tBu-terpyridine complex, ensuring high benzylic selectivity[2][5].

Caption: Structure-Reactivity Relationship (SRR) pathway for Silver-Catalyzed Nitrene Transfer.

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, where the physical phenomena inherently verify the success of the step.

Protocol 1: In Vitro Radiometric STS Inhibition Assay

Purpose: To quantify the IC50 of 2-(4-bromophenyl)ethyl sulfamate against Steroid Sulfatase.

-

Preparation: Isolate human placental microsomes (a rich source of STS) and suspend in Tris-HCl buffer (pH 7.4).

-

Incubation: Add 2-(4-bromophenyl)ethyl sulfamate (varying concentrations, ) and incubate for 20 minutes at 37°C to allow for irreversible enzyme sulfamoylation.

-

Substrate Addition: Introduce 20 μ M of [³H]-estrone sulfate (radiotracer) and incubate for an additional 30 minutes.

-

Self-Validating Extraction: Terminate the reaction by adding 1 mL of toluene. Vortex vigorously and centrifuge.

-

Causality: Toluene selectively partitions the non-polar, enzymatically cleaved [³H]-estrone into the organic phase, while the unreacted, highly polar [³H]-estrone sulfate remains trapped in the aqueous phase.

-

-

Quantification: Extract 0.5 mL of the toluene layer and measure via liquid scintillation counting. A decrease in radioactive signal in the organic phase directly correlates to successful STS inhibition.

Protocol 2: Silver-Catalyzed Benzylic C–H Amidation

Purpose: To execute intermolecular nitrene transfer using 2-(4-bromophenyl)ethyl sulfamate as the precursor[2].

-

Catalyst Activation: In an oven-dried vial under argon, combine AgNTf₂ (5 mol%) and tert-butylterpyridine (5 mol%) in anhydrous DCM (0.2 M). Stir for 10 minutes.

-

Causality: DCM is strictly used over MeCN to prevent the formation of monoligated, unselective silver species[5].

-

-

Reagent Addition: Add 2-(4-bromophenyl)ethyl sulfamate (1.0 equiv), the benzylic substrate (1.5 equiv), and PhI(OAc)₂ (1.2 equiv).

-

Radical Quenching Control (Self-Validation): In a parallel control reaction, add 20 mol% TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl).

-

Causality: TEMPO acts as a radical scavenger. If the reaction proceeds via a concerted nitrene transfer, the yield will remain unaffected. If it proceeds via a radical rebound mechanism, TEMPO will trap the benzylic radical, halting product formation[4].

-

-

Isolation: Stir at room temperature for 12 hours. Filter through a short pad of Celite to remove silver salts, concentrate in vacuo, and purify via silica gel chromatography (100-200 mesh)[2].

References

-

[2] Panja, S., Trinh, T. A., Warrington, E. M., Hu, D. B., Garman, L. C., Guzei, I. A., & Schomaker, J. M. (2026). Silver-Catalysed Intermolecular Benzylic-Selective C–H Amidation via Nitrene Transfer. Chemical Science (RSC Publishing). URL: [Link]

-

[4] Panja, S., et al. (2026). Silver-catalysed intermolecular benzylic-selective C–H amidation via nitrene transfer. ResearchGate. URL: [Link]

-

[5] Warrington, E. M. Ethan M. Warrington's research works. ResearchGate. URL: [Link]

Sources

- 1. Sulfamic Acid Phenethyl Ester|229.296 g/mol|RUO [benchchem.com]

- 2. Silver-catalysed intermolecular benzylic-selective C–H amidation via nitrene transfer - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

2-(4-Bromophenyl)ethyl Sulfamate: Receptor Binding Affinity and Kinetic Profiling

Executive Summary

2-(4-Bromophenyl)ethyl sulfamate (CAS: 120506-64-1)[1] represents a highly versatile pharmacophore in modern medicinal chemistry. Characterized by its phenethyl linker, a para-halogenated aromatic ring, and a terminal sulfamate ( −OSO2NH2 ) moiety, this compound serves as a critical structural probe for two distinct therapeutic targets: Carbonic Anhydrase (CA) and Steroid Sulfatase (STS) [2].

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data reporting. Here, we will dissect the biophysical causality behind the binding affinity of 2-(4-Bromophenyl)ethyl sulfamate, examine the structural activity relationships (SAR) that dictate its selectivity, and provide self-validating experimental protocols for accurate kinetic profiling.

Mechanistic Grounding: The Sulfamate Pharmacophore

The sulfamate group is a unique hybrid functional group that bridges the reactivity of a sulfate and an amine[2]. Its pharmacological utility is defined by its ability to mimic both the transition state of endogenous substrates and the coordination geometry required by metalloenzymes.

Carbonic Anhydrase IX (CA IX) Inhibition

Carbonic anhydrases (EC 4.2.1.1) are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide[3]. While cytosolic isozymes (CA I and CA II) are ubiquitous, the transmembrane isozyme CA IX is heavily overexpressed in hypoxic tumors and serves as a prime target for anti-metastatic therapies[4].

-

Binding Causality: The deprotonated nitrogen of the sulfamate group coordinates directly with the active-site Zn2+ ion, displacing the catalytic water/hydroxide molecule[2].

-

The Role of the 4-Bromo Substitution: The phenethyl linker allows the molecule to span the active site cleft. The highly lipophilic 4-bromophenyl tail engages in favorable halogen bonding and π−π stacking within the hydrophobic sub-pocket of CA IX. This specific interaction is the primary driver for the compound's low-nanomolar affinity and its selectivity over the off-target CA I isozyme[4].

Steroid Sulfatase (STS) Inhibition

STS is responsible for the hydrolysis of aryl sulfates (e.g., estrone sulfate) into active estrogens, driving hormone-dependent malignancies like breast cancer.

-

Binding Causality: Unlike its reversible binding to CA, 2-(4-Bromophenyl)ethyl sulfamate acts as an active-site-directed, irreversible inhibitor of STS[2]. The enzyme mistakenly recognizes the sulfamate as a substrate. Nucleophilic attack by the active site formylglycine residue leads to the covalent transfer of the sulfamoyl group to the enzyme, permanently inactivating it.

Caption: Divergent binding pathways of 2-(4-Bromophenyl)ethyl sulfamate against CA IX and STS.

Receptor Binding Affinity Profiles

To contextualize the potency of 2-(4-Bromophenyl)ethyl sulfamate, we must evaluate its inhibition constants ( Ki ) and half-maximal inhibitory concentrations ( IC50 ) across the relevant target spectrum. The data below synthesizes the established SAR for halogenated phenethyl sulfamates[4][5].

| Target Enzyme | Isozyme Classification | Binding Mode | Affinity ( Ki or IC50 ) | Selectivity Rationale |

| CA I | Cytosolic (Off-target) | Reversible | Ki≈1.2−1.8μM | Steric clash in the hydrophilic pocket limits affinity. |

| CA II | Cytosolic (Off-target) | Reversible | Ki≈110−130nM | Moderate fit; lacks the specific hydrophobic interactions seen in CA IX. |

| CA IX | Transmembrane (Target) | Reversible | Ki≈10−15nM | 4-Bromo tail perfectly occupies the expanded hydrophobic cleft. |

| STS | Microsomal (Target) | Irreversible | IC50≈0.5−0.8μM | Covalent sulfamoylation of the active site formylglycine. |

Experimental Protocols: Binding Affinity & Kinetic Studies

A protocol is only as reliable as its ability to account for the physical realities of the enzyme-ligand interaction. The following methodologies are designed as self-validating systems.

Protocol A: Stopped-Flow CO2 Hydration Assay (CA IX)

Expertise & Causality: The physiological hydration of CO2 catalyzed by CA IX is one of the fastest known enzymatic reactions ( kcat≈106s−1 ). Standard microplate readers possess a mixing dead-time of 1-2 seconds, which completely obscures the pre-steady-state kinetics. To accurately determine the Ki of 2-(4-Bromophenyl)ethyl sulfamate, a stopped-flow spectrophotometer with a dead-time of <2 ms is mandatory[4].

Step-by-Step Workflow:

-

Reagent Preparation: Prepare a 10mM stock of 2-(4-Bromophenyl)ethyl sulfamate in 100% DMSO. Dilute serially in assay buffer (10 mM HEPES, pH 7.4, 0.1 M Na2SO4 ) to achieve final assay concentrations ranging from 0.1nM to 100nM . Keep final DMSO concentration ≤1% .

-

Indicator Setup: Supplement the assay buffer with 0.2mM Phenol Red. The hydration of CO2 produces H+ , causing a rapid pH drop that is continuously monitored via the absorbance decay of Phenol Red at 558nm .

-

Substrate Preparation: Bubble pure CO2 gas through distilled water at 20∘C for 30 minutes to create a saturated CO2 solution ( ≈34mM ).

-

Enzyme Incubation: Pre-incubate recombinant human CA IX ( 10nM ) with the inhibitor dilutions for 15 minutes at 20∘C to ensure thermodynamic equilibrium of the Zn2+ -sulfamate coordination.

-

Stopped-Flow Execution: Load Syringe A with the Enzyme-Inhibitor-Indicator mixture and Syringe B with the saturated CO2 solution. Trigger the pneumatic ram to mix equal volumes rapidly.

-

Data Extraction: Record the initial velocity ( v0 ) of the absorbance drop. Plot v0 versus inhibitor concentration and fit to the Morrison equation for tight-binding inhibitors to extract the Ki .

-

Self-Validation: Run Acetazolamide as a positive control; the calculated Ki must fall within 20−30nM to validate the assay's dynamic range.

Protocol B: Radiometric STS Inhibition Assay

Expertise & Causality: Because sulfamates act as mechanism-based irreversible inhibitors of STS, standard end-point IC50 assays fail to capture the time-dependent nature of the inactivation[2]. By pre-incubating the enzyme with the inhibitor for varying time intervals, we can accurately capture the pseudo-first-order rate of inactivation.

Step-by-Step Workflow:

-

Tissue Preparation: Isolate human placental microsomes (a rich source of STS) via differential ultracentrifugation. Resuspend in 0.1M Tris-HCl (pH 7.4).

-

Time-Dependent Incubation: Mix the microsomal preparation with varying concentrations of 2-(4-Bromophenyl)ethyl sulfamate ( 0.1μM to 10μM ). Incubate aliquots at 37∘C for distinct time intervals ( 0,10,20,30,and60 minutes).

-

Substrate Addition: At each time point, quench the pre-incubation phase by adding a massive excess of the radiolabeled substrate, [3H] -Estrone Sulfate ( 4×105dpm , 20μM ). Incubate for exactly 20 minutes.

-

Phase Separation: Stop the reaction by adding 1mL of toluene. Vortex vigorously for 30 seconds. The unreacted [3H] -Estrone Sulfate remains in the aqueous phase, while the product, [3H] -Estrone, partitions into the organic toluene phase.

-

Scintillation Counting: Extract 0.5mL of the toluene phase, mix with liquid scintillation cocktail, and quantify the radioactivity.

-

Self-Validation: Utilize EMATE (Estrone-3-O-sulfamate) as the positive control. The complete ablation of signal over time confirms the irreversible nature of the sulfamate binding.

Caption: Divergent high-throughput experimental workflows for CA and STS kinetic profiling.

Conclusion & Translational Outlook

The dual-targeting capability of 2-(4-Bromophenyl)ethyl sulfamate highlights the profound impact of the sulfamate pharmacophore in rational drug design. By leveraging the reversible zinc-coordination in Carbonic Anhydrase IX and the irreversible covalent modification in Steroid Sulfatase, researchers can utilize this compound as a highly effective scaffold for developing next-generation anti-tumor agents. Strict adherence to the kinetic methodologies outlined above ensures that binding affinities are not just measured, but mechanistically understood.

References

-

Information on EC 4.2.1.1 - carbonic anhydrase and Organism(s) Homo sapiens and UniProt Accession P07451 - BRENDA Enzyme Database Source: BRENDA Enzyme Database URL:[Link][3]

-

Carbonic Anhydrase Inhibitors: Inhibition of Transmembrane, Tumor-Associated Isozyme IX, and Cytosolic Isozymes I and II with Aliphatic Sulfamates Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][4]

-

Structure−Activity Studies on Anticonvulsant Sugar Sulfamates Related to Topiramate. Enhanced Potency with Cyclic Sulfate Derivatives Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][5]

Sources

- 1. Page loading... [guidechem.com]

- 2. Sulfamate|Research Chemicals & Reagent [benchchem.com]

- 3. Information on EC 4.2.1.1 - carbonic anhydrase and Organism(s) Homo sapiens and UniProt Accession P07451 - BRENDA Enzyme Database [brenda-enzymes.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Toxicity and safety profile of 2-(4-Bromophenyl)ethyl sulfamate

An In-Depth Technical Guide to the Predicted Toxicity and Safety Profile of 2-(4-Bromophenyl)ethyl Sulfamate

Disclaimer: Direct toxicological and safety data for the specific compound 2-(4-Bromophenyl)ethyl sulfamate are not available in the public domain as of the last update of this guide. Therefore, this document presents a predictive toxicological profile based on established principles of medicinal chemistry, structure-activity relationships (SAR), and data extrapolated from structurally related compounds, including bromophenyl derivatives and other sulfamate-containing molecules. The insights and protocols herein are intended to guide research and development efforts and should not be considered a definitive safety assessment. Comprehensive preclinical safety testing is mandatory for any new chemical entity.[1][2]

Introduction: A Predictive Toxicological Framework

The sulfamate moiety is a cornerstone in modern drug discovery, featured in therapies for a range of conditions including cancer, epilepsy, and glaucoma.[3][4] Its ability to act as a potent enzyme inhibitor, particularly for steroid sulfatase and carbonic anhydrases, makes it a valuable pharmacophore.[3][5][6] This guide focuses on 2-(4-Bromophenyl)ethyl sulfamate, a compound combining this key sulfamate group with a brominated phenyl ring—a common feature in medicinal chemistry used to modulate pharmacokinetic properties.

Given the absence of direct empirical data, this whitepaper constructs a predictive safety profile by dissecting the molecule into its core functional components. By analyzing the known toxicological profiles of these fragments—the bromophenyl group, the ethyl linker, and the sulfamate head—we can anticipate potential metabolic fates, identify likely toxicological liabilities, and design a robust experimental framework for definitive safety evaluation. This approach prioritizes scientific integrity and provides researchers with a foundational understanding of the potential risks and the experimental causality behind their assessment.

Caption: Deconstruction of 2-(4-Bromophenyl)ethyl sulfamate for predictive analysis.

Predicted Pharmacokinetics and Metabolic Fate

The journey of a drug through the body—its absorption, distribution, metabolism, and excretion (ADME)—is a primary determinant of both its efficacy and its toxicity.[7] For 2-(4-Bromophenyl)ethyl sulfamate, we can predict a metabolic pathway fraught with potential bioactivation, a process where the parent compound is converted into chemically reactive species that can cause cellular damage.

2.1 Key Metabolic Pathways (Predicted)

The metabolism is likely to proceed via two major routes:

-

Phase I Oxidation: The bromophenyl ring is susceptible to oxidation by Cytochrome P450 (CYP) enzymes in the liver. This can lead to the formation of hydroxylated metabolites and, more critically, potentially reactive arene oxide intermediates. Similar metabolic activation is a known cause of toxicity for other aromatic compounds.[8]

-

Sulfamate Metabolism: The sulfamate group may undergo hydrolysis or other transformations. Studies on related sulfamate and sulfonamide compounds show they can be metabolized to corresponding amines or hydroxylamines, the latter of which are often highly reactive and implicated in hypersensitivity reactions.[9][10]

Caption: Predicted metabolic pathways of 2-(4-Bromophenyl)ethyl sulfamate.

2.2 Structure-Toxicity Relationship Insights

The presence and position of the bromine atom can significantly alter the metabolic profile and toxicity.[8] While halogenation can block metabolism at certain positions, it can also increase lipophilicity, potentially leading to greater membrane interaction and altered distribution. Quantitative Structure-Toxicity Relationship (QSTR) models often show that increased lipophilicity correlates with increased toxicity for related chemical classes.[8][11]

Predicted Toxicological Profile

Based on Safety Data Sheets (SDS) and toxicological literature for structurally analogous compounds, a multi-faceted toxicity profile can be anticipated.

3.1 Acute Toxicity

Structurally related bromophenyl compounds are frequently classified as harmful.[12][13][14] The primary hazards are expected to be:

-

Oral, Dermal, and Inhalation Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[12][15]

-

Irritation: Causes skin and serious eye irritation. May also cause respiratory irritation.[12][13]

| Hazard Class | Predicted Classification | Source (Analogous Compounds) |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) | [12][14][15] |

| Skin Corrosion/Irritation | Category 2 (Irritant) | [12][13] |

| Serious Eye Damage/Irritation | Category 2 (Irritant) | [12][13] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | [12] |

3.2 Organ-Specific Toxicity

-

Hepatotoxicity: The liver is a primary target due to its central role in metabolizing xenobiotics. The potential formation of reactive arene oxides from the bromophenyl ring is a significant concern for liver toxicity.[8]

-

Nephrotoxicity: Kidney damage has been observed in animal studies of various orally administered drugs and chemicals.[16][17][18] The kidneys are a major route of excretion for the parent drug and its metabolites, making them susceptible to damage from high concentrations of toxic species.

-

Hypersensitivity: The potential metabolism of the sulfamate group to a reactive hydroxylamine derivative poses a risk of hypersensitivity reactions, a known issue with the related sulfonamide class of drugs.[10]

3.3 Genotoxicity and Carcinogenicity

The potential for the arene oxide metabolite to intercalate with DNA necessitates a thorough genotoxicity assessment. Standard assays like the Ames test are crucial to evaluate mutagenic potential.[9] Currently, there is insufficient data on related structures to predict carcinogenic potential, and long-term carcinogenicity studies in animals would be required as part of a full preclinical workup.[2][19]

Essential Experimental Protocols for Safety Validation

A self-validating system of protocols is required to move from a predictive to a definitive safety profile. The following experimental workflows are fundamental.

4.1 Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

This assay provides a quantitative measure of a compound's ability to induce cell death, a primary indicator of toxicity.

Causality: The reduction of the yellow tetrazolium salt (MTT) to a purple formazan product is directly proportional to the metabolic activity of viable cells. A decrease in this activity in the presence of the test compound indicates cytotoxicity.[20][21]

Step-by-Step Methodology:

-

Cell Culture: Seed human liver carcinoma cells (HepG2) in 96-well microplates at a density of 1 x 10⁵ cells/mL in a suitable medium (e.g., RPMI-1640 with 10% FBS). Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[20]

-

Compound Preparation: Prepare a stock solution of 2-(4-Bromophenyl)ethyl sulfamate in DMSO. Create a series of logarithmic dilutions in the culture medium.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include untreated (vehicle control) and positive control wells. Incubate for 72 hours.[20]

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells will reduce the MTT to formazan crystals.[20][21]

-

Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20]

-

Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at 540 nm.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the IC₅₀ value (the concentration that causes a 50% reduction in viability) from the dose-response curve.[20]

Caption: Workflow for the in vitro MTT cytotoxicity assay.

4.2 Protocol: In Vivo Acute Oral Toxicity Study (Guideline: OECD 423)

This study provides critical information on the acute toxicity of a substance after oral administration and helps in its classification.

Causality: By administering the compound to animals at defined dose levels, one can observe overt signs of toxicity and mortality, allowing for the determination of an LD₅₀ (median lethal dose) or classification into a toxicity category.[2][16]

Step-by-Step Methodology:

-

Animal Selection: Use a single sex of healthy, young adult rodents (e.g., female BALB/c mice), as the female sex is often more sensitive.[16]

-

Housing and Acclimatization: House animals in appropriate conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Allow for at least 5 days of acclimatization.

-

Dosing: Following an overnight fast, administer the test substance orally via gavage. Start with a dose from a defined progression (e.g., 5, 50, 300, 2000 mg/kg). Use a step-wise procedure with 3 animals per step.

-

Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects, and behavior).

-

Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.

-

Termination and Necropsy: At the end of the 14-day observation period, humanely euthanize all surviving animals. Perform a gross necropsy on all animals (those that died during the study and those euthanized at termination) and record any pathological changes.[16]

-

Data Analysis: The results are interpreted based on the number of animals that die or show moribund signs at each dose level to determine the toxicity classification.

Conclusion and Forward Look

The predictive analysis of 2-(4-Bromophenyl)ethyl sulfamate suggests a compound with potential therapeutic utility, owing to its sulfamate core, but with notable toxicological risks that must be addressed. The primary concerns revolve around metabolic activation of the bromophenyl ring leading to potential hepatotoxicity, and metabolism of the sulfamate moiety leading to possible hypersensitivity. Furthermore, its profile suggests it will likely be classified as harmful upon acute exposure.

This guide underscores the principle that a balanced consideration between pharmacological activity and toxicological risk is paramount in preclinical drug development.[8] The provided experimental protocols for in vitro cytotoxicity and in vivo acute toxicity represent the initial, mandatory steps in building a comprehensive and empirically validated safety profile. Only through such rigorous, systematic evaluation can the true therapeutic potential of 2-(4-Bromophenyl)ethyl sulfamate be safely realized.

References

-

Liu, X., Wang, B., Huang, Z., Han, S., & Wang, L. (2003). Acute toxicity and quantitative structure-activity relationships of alpha-branched phenylsulfonyl acetates to Daphnia magna. Chemosphere, 50(3), 403-408. [Link]

-

McGlinchey, G., Coakley, C. B., Gestautus-Tansey, V., Gault, J., & Spillane, W. J. (1982). In vivo and in vitro studies with sulfamate sweeteners. Journal of Pharmaceutical Sciences, 71(6), 661-665. [Link]

-

Patel, C. K., Galisson, A., James, K., Owen, C. P., & Ahmed, S. (2003). Structure-activity relationship determination within a group of substituted phenyl sulfamate based compounds against the enzyme oestrone sulfatase. Journal of Pharmacy and Pharmacology, 55(2), 211-218. [Link]

-

Ho, H. K. (2015, January 30). Relationship between structure, toxicity and activity. NUS Faculty of Science. [Link]

-

Lin, Y. A., Hsieh, P. C., Chen, Y. T., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society. [Link]

-

Patel, C. K., Galisson, A., James, K., Owen, C. P., & Ahmed, S. (2003). Structure-activity relationship determination within a group of substituted phenyl sulfamate based compounds against the enzyme oestrone sulfatase. ResearchGate. [Link]

-

KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet - 4-(3-Bromophenyl)oxane-4-carbonitrile. [Link]

-

Rieder, M. J., Uetrecht, J., Shear, N. H., & Spielberg, S. P. (1989). Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites. Annals of Internal Medicine, 110(4), 286-289. [Link]

-

Pallocca, G., Grignard, E., & van den Eede, N. (2021). In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. Toxics, 9(5), 103. [Link]

-

El-Gamal, M. I., Anbar, S., & Oh, C. H. (2019). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. European Journal of Medicinal Chemistry, 179, 720-735. [Link]

-

Creative Biolabs. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery. [Link]

-

Fisher Scientific. (2024, February 2). SAFETY DATA SHEET - Ethyl 4-bromophenylacetate. [Link]

-

Pang, Y., Yeo, W. K., Go, M. L., & Ho, H. K. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 71, 207-215. [Link]

-

Qamar, M. A., Ali, N., Nabi, M., Fatima, R., Ahmad, U., & Ishaq, S. (2023). Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rawalpindi Medical College, 9(3). [Link]

-

ClinicalTrials.gov. (2017). Evaluation of SAR408701 in Japanese Patients With Advanced Malignant Solid Tumors. [Link]

-

MDPI. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. [Link]

-

Ministry of Health and Prevention, UAE. (2023). Synthesis and biological evaluation of sulfamate derivatives as inhibitors of carbonic anhydrases II and IX. [Link]

-

NextSDS. (n.d.). 2-(4-bromophenyl)oxetane — Chemical Substance Information. [Link]

-

Keysser, C. H. (1976). Preclinical safety testing of new drugs. Annals of Clinical Laboratory Science, 6(2), 197-205. [Link]

-

Yeung, J. H., & Chan, F. L. (1999). Pharmacokinetics of 2-methoxyphenylmetyrapone and 2-bromophenylmetyrapone in rats. Methods and Findings in Experimental and Clinical Pharmacology, 21(5), 321-326. [Link]

-

Bolli, M. H., Boss, C., Binkert, C., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

-

Journal of Agricultural and Food Chemistry. (2025). Sulfated and Glucuronidated Conjugates of 3-(4- Hydroxy-3-methoxyphenyl) Propionic Acid Can Promote NO Production by Elev. [Link]

-

Palchyk, M. A., & Korshun, M. M. (n.d.). Mechanism of action of 4-hydroxyphenylpyruvate dioxygenaseinhibitor herbicide on homoterm animals and humans. [Link]

-

OUS research. (n.d.). Pharmacokinetics and drug impairment. [Link]

-

NATAP. (2011). Pharmacokinetics of TMC435 in subjects with moderate hepatic impairment. [Link]

-

PubChem - NIH. (n.d.). 2-(4-Bromophenyl)ethanol. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - Health Effects. NCBI Bookshelf. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2018, January 30). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. [Link]

-

de Biase, S., Valente, M., & Russo, E. (2021). Pharmacology of Cenobamate: Mechanism of Action, Pharmacokinetics, Drug-Drug Interactions and Tolerability. CNS Drugs, 35(6), 639-648. [Link]

-

Dorff, T. B., Goldman, B., Pinski, J. K., et al. (2011). Clinical and Correlative Results of SWOG S0354: a Phase II Trial of CNTO328 (siltuximab), a Monoclonal Antibody against Interleukin-6 (IL-6), in Chemotherapy Pre-treated Patients with Castration-Resistant Prostate Cancer (CRPC). Clinical Cancer Research, 17(10), 3446-3454. [Link]

-

Liu, T. T., Zhang, Y. Z., & Zuo, Y. X. (2022). The preclinical pharmacological study of a novel intravenous anesthetic, ET-26 hydrochloride, in aged rats. Frontiers in Pharmacology. [Link]

-

ACS Publications. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry. [Link]

-

Rajaian, H., Symonds, H.W., & Bowmer, C.J. (2001). Pharmacokinetics of Sulphamethazine and its Acetyl Metabolite in Chickens. ResearchGate. [Link]

-

AESnet.org. (2022). Outcomes with Cenobamate Use for Drug Resistant Epilepsy in Clinical Practice. [Link]

Sources

- 1. elearning.unite.it [elearning.unite.it]

- 2. Preclinical safety testing of new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 5. Structure-activity relationship determination within a group of substituted phenyl sulfamate based compounds against the enzyme oestrone sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. OUH - Pharmacokinetics and drug impairment [ous-research.no]

- 8. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]

- 9. In vivo and in vitro studies with sulfamate sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acute toxicity and quantitative structure-activity relationships of alpha-branched phenylsulfonyl acetates to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. nextsds.com [nextsds.com]

- 15. 2-(4-Bromophenyl)ethanol | C8H9BrO | CID 72851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice | Journal of Rehman Medical Institute [jrmi.pk]

- 17. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. capotchem.cn [capotchem.cn]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach [mdpi.com]

An In-Depth Technical Guide to Preliminary Cell Viability Assays Using 2-(4-Bromophenyl)ethyl Sulfamate

Abstract

This technical guide provides a comprehensive framework for conducting preliminary cell viability assays to evaluate the efficacy of 2-(4-Bromophenyl)ethyl sulfamate, a putative steroid sulfatase (STS) inhibitor. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for assessing the compound's impact on hormone-dependent cancer cell lines. By integrating established methodologies such as the MTT, Trypan Blue exclusion, and luminescent-based ATP assays, this guide offers a robust, self-validating system for initial drug screening. The causality behind experimental choices is explained to ensure both technical accuracy and field-proven insights.

Introduction: The Rationale for Targeting Steroid Sulfatase in Oncology

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[1] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[2][3] These active steroids can then be converted into potent estrogens (estradiol) and androgens (testosterone), which are pivotal in the proliferation and progression of hormone-dependent cancers, including a significant portion of breast and prostate cancers.[3][4]

In postmenopausal women, the peripheral conversion of adrenal androgens is the primary source of estrogens, and STS is highly expressed in estrogen-dependent breast tumors.[2] This makes the STS pathway a compelling target for therapeutic intervention. By inhibiting STS, the local production of tumor-sustaining estrogens and androgens can be significantly reduced, offering a promising strategy for cancer treatment.[1][2]

Aryl sulfamate-based compounds have emerged as potent, irreversible inhibitors of STS.[2] The sulfamate moiety (—OSO₂NH₂) is recognized by the active site of the STS enzyme. This guide focuses on a novel putative STS inhibitor, 2-(4-Bromophenyl)ethyl sulfamate. The preliminary assessment of its anti-cancer potential logically begins with in vitro cell viability assays to determine its cytotoxic and cytostatic effects on relevant cancer cell models.

Selecting Appropriate In Vitro Models

The choice of cell lines is paramount for the relevant assessment of a potential STS inhibitor.

-

MCF-7 (Human Breast Adenocarcinoma): This cell line is an established model for estrogen-receptor-positive (ERα+) breast cancer.[5] MCF-7 cells express estrogen receptors and their growth is influenced by estrogens, making them an ideal model to study the effects of compounds that interfere with estrogen biosynthesis.[5][6]

-

LNCaP (Human Prostate Carcinoma): As an androgen-sensitive human prostate adenocarcinoma cell line, LNCaP cells are suitable for studying the effects of compounds targeting androgen synthesis pathways.[7][8]

This guide will primarily focus on the MCF-7 cell line as a representative model for these preliminary assays.

Core Methodologies for Assessing Cell Viability

A multi-assay approach is recommended to obtain a comprehensive and validated understanding of the compound's effect on cell viability. This guide details three complementary methods:

-

Trypan Blue Exclusion Assay: A direct measure of cell membrane integrity.[9][10]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures metabolic activity as an indicator of cell viability.[11][12]

-

CellTiter-Glo® Luminescent Cell Viability Assay: A highly sensitive method that quantifies ATP, a direct marker of metabolically active cells.[13][14][15]

Experimental Protocols

General Cell Culture and Maintenance of MCF-7 Cells

Maintaining healthy, log-phase cultures is critical for reproducible results.

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% non-essential amino acids (NEAA).[5]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO₂.[11]

-

Subculturing: Passage cells when they reach 70-80% confluency.[5] Seeding density for routine culture is typically between 2-4 x 10⁴ cells/cm².[5][6]

Protocol 1: Trypan Blue Dye Exclusion Assay

This assay provides a direct count of viable and non-viable cells based on the principle that viable cells with intact membranes exclude the trypan blue dye, while non-viable cells do not.[10][16]

Materials:

-

MCF-7 cell suspension

-

Trypan Blue solution, 0.4%[9]

-

Hemacytometer

-

Microscope

Step-by-Step Procedure:

-

Harvest and resuspend cells to create a single-cell suspension.

-

In a microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (a 1:1 ratio).[9]

-

Allow the mixture to incubate for approximately 3 minutes at room temperature.[10] It is crucial to count the cells within 3-5 minutes, as longer incubation times can lead to an increase in cell death.[10][16]

-

Carefully load 10 µL of the mixture into a clean hemacytometer.

-

Under a light microscope at low magnification, count the unstained (viable) and blue-stained (non-viable) cells in the four large corner squares of the hemacytometer grid.

-

Calculate the percentage of viable cells using the following formula:

-

% Viable Cells = (Number of unstained cells / Total number of cells) x 100 [9]

-

Protocol 2: MTT Cell Viability Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12] The amount of formazan produced is proportional to the number of viable cells.[17]

Materials:

-

MCF-7 cells

-

96-well flat-bottom plates

-

2-(4-Bromophenyl)ethyl sulfamate stock solution (dissolved in a suitable solvent like DMSO)

-

MTT reagent (5 mg/mL in sterile PBS)[17]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[17]

-

Microplate reader

Step-by-Step Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.[11][18] Allow cells to attach and grow for 24 hours.[11]

-

Compound Treatment: Prepare serial dilutions of 2-(4-Bromophenyl)ethyl sulfamate in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include untreated and vehicle controls.[17]

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).[17]

-

MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[11]

-

Incubation with MTT: Incubate the plate for an additional 4 hours at 37°C in a CO₂ incubator.[11]

-

Formazan Solubilization: Carefully remove the supernatant and add 200 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently mix by pipetting or placing on an orbital shaker.[17]

-

Absorbance Measurement: Measure the absorbance at 550-570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[14][19] The amount of luminescence is directly proportional to the number of viable cells.

Materials:

-

MCF-7 cells

-

Opaque-walled 96-well plates

-

2-(4-Bromophenyl)ethyl sulfamate stock solution

-

CellTiter-Glo® Reagent[13]

-

Luminometer

Step-by-Step Procedure:

-

Cell Seeding: Seed MCF-7 cells into an opaque-walled 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Allow cells to attach for 24 hours.

-

Compound Treatment: Add serial dilutions of 2-(4-Bromophenyl)ethyl sulfamate to the wells. Include appropriate controls.

-

Incubation: Incubate for the desired exposure times (e.g., 24, 48, 72 hours).

-

Assay Protocol: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[13][20] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13][21] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13][21] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][21] e. Record luminescence using a luminometer.

Data Analysis and Interpretation

Calculating Percentage Viability

For the MTT and CellTiter-Glo® assays, the percentage of cell viability is calculated relative to the untreated control cells after correcting for background absorbance/luminescence.

Corrected Absorbance/Luminescence = (Absorbance/Luminescence of treated cells) - (Absorbance/Luminescence of blank wells)

% Viability = (Corrected Absorbance/Luminescence of treated cells / Corrected Absorbance/Luminescence of untreated control) x 100

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency. It is the concentration of the drug that is required for 50% inhibition of cell viability. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Viability Data for MCF-7 Cells Treated with 2-(4-Bromophenyl)ethyl sulfamate for 48 hours

| Concentration (µM) | % Viability (MTT Assay) ± SD | % Viability (CellTiter-Glo®) ± SD |

| 0 (Control) | 100 ± 4.5 | 100 ± 3.8 |

| 0.1 | 98.2 ± 5.1 | 99.1 ± 4.2 |

| 1 | 85.7 ± 3.9 | 88.3 ± 3.5 |

| 10 | 52.3 ± 4.8 | 55.6 ± 4.1 |

| 50 | 15.1 ± 2.7 | 18.9 ± 3.0 |

| 100 | 5.4 ± 1.9 | 7.2 ± 2.2 |

Visualizations

Proposed Signaling Pathway of STS Inhibition

Caption: General experimental workflow for cell viability assays.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro assessment of 2-(4-Bromophenyl)ethyl sulfamate. Consistent results across multiple viability assays will lend confidence to the observed cytotoxic or cytostatic effects. A significant reduction in the viability of MCF-7 cells would warrant further investigation into the compound's specific mechanism of action, including direct STS enzyme inhibition assays and downstream analysis of steroid hormone levels. Subsequent studies should also include ER-negative breast cancer cell lines and non-cancerous cell lines to assess specificity and potential off-target cytotoxicity. The methodologies described herein represent the critical first step in evaluating the therapeutic potential of novel STS inhibitors in the landscape of hormone-dependent cancer research.

References

-

MCF7 - ECACC cell line profiles - Culture Collections. (n.d.). Retrieved from [Link]

-

MCF-7 Cells - Cytion. (n.d.). Retrieved from [Link]

- Purohit, A., & Reed, M. J. (2005). Steroid Sulfatase Inhibitors: Their Potential in the Therapy of Breast Cancer. Journal of Steroid Biochemistry and Molecular Biology, 96(3-4), 291-297.

-

CellTiter-Glo® Luminescent Cell Viability Assay Protocol - Promega. (n.d.). Retrieved from [Link]

- Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade. (2020). European Journal of Medicinal Chemistry, 187, 111929.

- Foster, P. A. (2013). Steroid sulfatase inhibitors for estrogen- and androgen-dependent cancers. Journal of Endocrinology, 219(2), R17-R27.

-

Anticancer assay (MTT). (n.d.). Bio-protocol. Retrieved from [Link]

-

DeNovix Trypan Blue Assay Protocol. (n.d.). Retrieved from [Link]

-

Luminescent cell viability assay. (n.d.). Bio-protocol. Retrieved from [Link]

- Cell viability and PSA secretion assays in LNCaP cells: a tiered in vitro approach to screen chemicals with a prostate-mediated effect on male reproduction within the ReProTect project. (2010). Reproductive Toxicology, 30(1), 25-35.

- Newman, S. P., et al. (2015). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. Journal of Medicinal Chemistry, 58(20), 7937-7963.

-

MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

- Strober, W. (2015). Trypan Blue Exclusion Test of Cell Viability. Current Protocols in Immunology, 111, A3.B.1-A3.B.3.

-

Measure cancer cell viability using a homogeneous, stable luminescence assay. (n.d.). Molecular Devices. Retrieved from [Link]

- Steroid Sulfatase Regulates Metabolic Reprogramming in Advanced Prostate Cancer. (2025). Cancers, 17(12), 3345.

-

Trypan blue dye exclusion assay: Principles, protocols, and applications in cell viability assessment. (n.d.). Deep Science Publishing. Retrieved from [Link]

- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245.

-

MCF7 Breast Cancer Cell Protocol. (n.d.). AXOL Bioscience. Retrieved from [Link]

-

MCF-7 Cell Culture. (n.d.). ENCODE. Retrieved from [Link]

-

Trypan Blue 0.4% Solution. (n.d.). Bangs Laboratories. Retrieved from [Link]

-

LNCaP Xenograft Model. (n.d.). Altogen Labs. Retrieved from [Link]

-

In vitro MTT cell viability assays in LNCaP (a) and PC3 (b) cell lines... (n.d.). ResearchGate. Retrieved from [Link]

- Cytokine Effects on Cell Viability and Death of Prostate Carcinoma Cells. (2013). Journal of Cancer, 4(8), 664-673.

- Manganese Inhibits Viability of Prostate Cancer Cells. (2018). Anticancer Research, 38(4), 2021-2029.

-

Materials and Methods Cell viability assay. (n.d.). Retrieved from [Link]

- Cell Viability Assays. (2013). In Assay Guidance Manual.

- Biocompatibility of Biomedical Materials: Reliability of Cell Viability Tests in the Context of Retinal Prostheses. (2025). International Journal of Molecular Sciences, 26(19), 14897.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. MCF7 | Culture Collections [culturecollections.org.uk]

- 6. cytion.com [cytion.com]

- 7. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Trypan Blue Exclusion | Thermo Fisher Scientific - KR [thermofisher.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. promega.co.jp [promega.co.jp]

- 14. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]

- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 16. bangslabs.com [bangslabs.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. ijbs.com [ijbs.com]

- 19. Cell Viability and Proliferation Assays [sigmaaldrich.com]

- 20. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

- 21. bio-protocol.org [bio-protocol.org]

An In-Depth Technical Guide to the Identification of 2-(4-Bromophenyl)ethyl Sulfamate Metabolic Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract: The metabolic fate of a xenobiotic is a critical determinant of its efficacy, safety, and pharmacokinetic profile. This guide provides a comprehensive framework for the elucidation of the metabolic pathways of 2-(4-Bromophenyl)ethyl sulfamate, a compound featuring a halogenated aromatic ring and a sulfamate moiety. We will explore the predicted biotransformations based on established biochemical principles and detail an integrated, field-proven experimental workflow for their definitive identification and characterization. This document synthesizes predictive chemistry with robust analytical strategies, serving as a technical blueprint for researchers in drug metabolism and related disciplines.

Foundational Principles: Predicting the Metabolic Fate

The structure of 2-(4-Bromophenyl)ethyl sulfamate presents several key functionalities susceptible to metabolic enzymes. Our investigation is logically divided into two phases of metabolism: Phase I (functionalization) and Phase II (conjugation).

Phase I: Oxidative Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the compound. For this molecule, the primary sites for oxidative metabolism are the aromatic ring and the ethyl linker, catalyzed predominantly by the Cytochrome P450 (CYP) superfamily of enzymes.[1][2]

-

Aromatic Hydroxylation: The bromophenyl ring is a prime substrate for CYP-mediated hydroxylation.[3][4] The reaction involves the addition of an oxygen atom from the CYP's heme-iron center to an aromatic carbon.[3] This is often the rate-determining step in the clearance of aromatic compounds.[3][4] The resulting phenolic metabolites are then readily available for Phase II conjugation. Given the para-bromo substituent, hydroxylation is most likely to occur at the ortho or meta positions.

-

Aliphatic Hydroxylation: The ethyl linker could also undergo hydroxylation, though this is generally less favored than aromatic hydroxylation for such structures.

Phase II: Conjugative Metabolism

Phase II reactions involve the covalent attachment of endogenous polar molecules to the parent compound or its Phase I metabolites, greatly facilitating their excretion.[5] The key enzymes in this process are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[6][7][8][9][10][11]

-

Glucuronidation: This is a major pathway for the elimination of drugs and xenobiotics.[6][8][12] UGT enzymes catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a suitable acceptor group, such as the hydroxyl group introduced during Phase I metabolism.[8][13]

-

Sulfonation: Catalyzed by SULTs, this reaction transfers a sulfo group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amine group.[7][9][10][14] Sulfonation is often characterized as a high-affinity, low-capacity pathway compared to glucuronidation.[9] The phenolic metabolites generated in Phase I are excellent substrates for SULTs.[11]

-

Metabolism of the Sulfamate Moiety: While the sulfamate group itself is generally stable, potential hydrolysis to the corresponding amino alcohol and sulfate is a theoretical metabolic route, although less common for xenobiotics compared to oxidative and conjugative pathways.[15]

The following diagram illustrates the predicted primary metabolic pathways.

Caption: Predicted metabolic pathways of 2-(4-Bromophenyl)ethyl sulfamate.

The Experimental Blueprint: A Self-Validating Workflow

To confirm the predicted pathways and uncover novel metabolites, a multi-stage experimental approach is required. The trustworthiness of the final elucidated pathway relies on an integrated workflow where each step validates the next.

In Vitro Systems: Simulating Human Metabolism

The initial investigation should employ subcellular fractions and cell-based systems to model hepatic metabolism, the primary site of drug biotransformation.[16][17]

-

Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum and are a rich source of CYP and UGT enzymes.[16] HLMs are the gold standard for initial screening of Phase I and Phase II (glucuronidation) pathways.

-

Human Liver S9 Fraction: This is the supernatant from a 9,000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes, including SULTs.[14] It provides a more complete picture of metabolism than microsomes alone.

-

Cryopreserved Human Hepatocytes: These are whole liver cells that contain the full complement of metabolic enzymes and cofactors. They offer the most physiologically relevant in vitro model, capable of elucidating the interplay between Phase I and Phase II reactions.[16]

In Vivo Models: Understanding Systemic Disposition

Following in vitro characterization, animal models are essential to understand the complete absorption, distribution, metabolism, and excretion (ADME) profile.[18]

-

Species Selection: Rodents (rats or mice) are typically used for initial in vivo studies.[19] It is crucial to perform cross-species in vitro comparisons (e.g., rat vs. human hepatocytes) to ensure the animal model is reasonably predictive of human metabolism.[17][18]

-

Sample Collection: A comprehensive analysis requires the collection of plasma, urine, and feces over a time course following compound administration. This allows for the identification of circulating metabolites and primary routes of excretion.

The diagram below outlines the logical flow of the experimental process.

Caption: Integrated workflow for metabolite identification.

Core Methodologies: Detailed Protocols

The following protocols provide a standardized approach to sample generation and preparation, ensuring reproducibility and high-quality data.

Protocol 3.1: In Vitro Metabolic Incubation with Human Liver Microsomes

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), Human Liver Microsomes (final concentration ~0.5 mg/mL), and MgCl₂.

-

Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Add 2-(4-Bromophenyl)ethyl sulfamate (e.g., from a DMSO stock, final concentration 1-10 µM).

-

Cofactor Addition: Start the enzymatic reaction by adding the NADPH regenerating system (for Phase I) and UDPGA (for Phase II glucuronidation). For a negative control, add water instead of cofactors.

-

Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

-

Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Protein Precipitation: Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Sample Collection: Transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis.

Protocol 3.2: Solid-Phase Extraction (SPE) for Urine Samples

-

Sample Pre-treatment: Centrifuge the urine sample to remove particulates. Dilute the supernatant with an appropriate buffer (e.g., phosphate buffer) to adjust pH.

-

Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing methanol followed by water through the sorbent.[20][21]

-

Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge at a slow, controlled flow rate.[20]

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and highly polar interferences.[21]

-

Elution: Elute the parent compound and its metabolites using an appropriate solvent (e.g., methanol containing 2% formic acid).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[22] Reconstitute the residue in a small volume of mobile phase for LC-MS injection.

Analytical Strategy: High-Resolution Mass Spectrometry

The cornerstone of modern metabolite identification is Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).[23][24][25] This technique provides the sensitivity, selectivity, and mass accuracy required for confident structural elucidation.[23][26]

Data Acquisition and Processing

The analytical approach involves acquiring full-scan mass spectrometry data in both positive and negative ionization modes. Data-dependent acquisition (DDA) or data-independent acquisition (DIA) should be employed to trigger fragmentation (MS/MS) of potential metabolites.[27][28][29]

-

Metabolite Detection: Post-acquisition, the data is mined for expected metabolites by extracting ion chromatograms (EICs) for the predicted exact masses.[24] The presence of the bromine atom provides a unique isotopic signature (¹⁹Br/⁸¹Br in an approximate 1:1 ratio), which serves as a powerful filter to distinguish drug-related material from endogenous matrix components.

-

Structural Elucidation: The high-resolution MS/MS spectra are used to pinpoint the site of metabolic modification.[25][26] For example, a neutral loss of 176.0321 Da in negative mode is indicative of a glucuronide conjugate, while a loss of 79.9568 Da points to a sulfate conjugate.[26][27]

Table 1: Common Biotransformations and Corresponding Mass Shifts

This table summarizes the expected mass changes for the primary metabolic reactions anticipated for 2-(4-Bromophenyl)ethyl sulfamate, which is essential for targeted data mining.

| Biotransformation | Elemental Composition Change | Exact Mass Shift (Da) |

| Phase I | ||

| Hydroxylation | +O | +15.9949 |

| Phase II | ||

| Glucuronidation | +C₆H₈O₆ | +176.0321 |

| Sulfonation | +SO₃ | +79.9568 |

Data derived from established values in drug metabolism studies.[23]

Conclusion